molecular formula C29H31N5O2S B12148757 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

Cat. No.: B12148757
M. Wt: 513.7 g/mol
InChI Key: AFZDVEPPDFPLGA-YKQZZPSBSA-N
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Description

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide is a complex organic compound that features a triazole ring, sulfanyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide typically involves multi-step organic reactions. The process may start with the formation of the triazole ring through cyclization reactions, followed by the introduction of the sulfanyl group and subsequent functionalization with aromatic substituents. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification methods such as crystallization, distillation, or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the aromatic rings or the triazole moiety, potentially altering the compound’s electronic properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with triazole rings are often explored for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs. The specific biological activity of this compound would depend on its interaction with biological targets.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Triazole-containing compounds have been studied for their antifungal, antiviral, and anti-inflammatory properties.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide would involve its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings and aromatic substituents.

    Sulfonamide Derivatives: Compounds with sulfanyl or sulfonamide groups.

    Aromatic Amides: Compounds with similar amide linkages and aromatic rings.

Uniqueness

The uniqueness of 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide lies in its specific combination of functional groups and aromatic substituents, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C29H31N5O2S

Molecular Weight

513.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H31N5O2S/c1-20-6-14-24(15-7-20)34-27(22-10-12-23(13-11-22)29(2,3)4)32-33-28(34)37-19-26(35)31-30-18-21-8-16-25(36-5)17-9-21/h6-18H,19H2,1-5H3,(H,31,35)/b30-18-

InChI Key

AFZDVEPPDFPLGA-YKQZZPSBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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